molecular formula C12H23NO5 B1141868 Hydroxyisovaleroyl carnitine CAS No. 99159-87-2

Hydroxyisovaleroyl carnitine

Cat. No.: B1141868
CAS No.: 99159-87-2
M. Wt: 261.31 g/mol
InChI Key: IGLHHSKNBDXCEY-SECBINFHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxyisovaleroyl carnitine can be synthesized through the esterification of hydroxyisovaleric acid with carnitine. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process would likely involve similar esterification reactions on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Hydroxyisovaleroyl carnitine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester bond can be reduced to form the corresponding alcohol.

    Substitution: The ester bond can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-ketoisovaleryl carnitine.

    Reduction: Formation of hydroxyisovaleric alcohol.

    Substitution: Formation of substituted carnitine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Hydroxyisovaleroyl carnitine belongs to the class of organic compounds known as acyl carnitines. Similar compounds include:

This compound is unique due to its specific role in the leucine catabolic pathway and its use as a biomarker for biotin deficiency.

Properties

CAS No.

99159-87-2

Molecular Formula

C12H23NO5

Molecular Weight

261.31 g/mol

IUPAC Name

(3R)-3-(3-hydroxy-3-methylbutanoyl)oxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C12H23NO5/c1-12(2,17)7-11(16)18-9(6-10(14)15)8-13(3,4)5/h9,17H,6-8H2,1-5H3/t9-/m1/s1

InChI Key

IGLHHSKNBDXCEY-SECBINFHSA-N

Isomeric SMILES

CC(C)(CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C)O

SMILES

CC(C)CC(=O)OC(CC(=O)[O-])(C[N+](C)(C)C)O

Canonical SMILES

CC(C)(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O

Synonyms

(2R)-3-Carboxy-2-(3-hydroxy-3-methyl-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium Inner Salt;  (R)-3-Carboxy-2-(3-hydroxy-3-methyl-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium Inner Salt

Origin of Product

United States

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